4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride
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Overview
Description
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride typically involves the reaction of pyridine with 3,3,3-trifluoropropyl halides under specific conditions. One common method includes the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoropropyl group.
3,5-Bis(trifluoromethyl)pyridine: Contains two trifluoromethyl groups at different positions on the pyridine ring.
2-(Trifluoromethyl)pyridine: The trifluoromethyl group is attached at the 2-position of the pyridine ring.
Uniqueness
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and specific reactivity .
Properties
Molecular Formula |
C8H9ClF3N |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropyl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;1H |
InChI Key |
RJDOMMIADBBKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCC(F)(F)F.Cl |
Origin of Product |
United States |
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